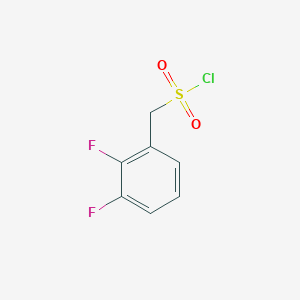

(2,3-二氟苯基)甲磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

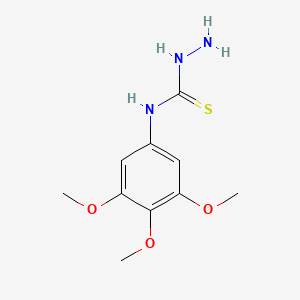

The synthesis of related compounds involves the reaction of methanesulfonyl chloride with various aromatic compounds. For instance, 2,4-dichlorophenyl methanesulfonate was synthesized from the reaction between methanesulfonyl chloride and 2,4-dichlorophenol in the presence of a base, yielding a high purity product . This suggests that a similar approach could be used for the synthesis of (2,3-difluorophenyl)methanesulfonyl chloride, by reacting methanesulfonyl chloride with 2,3-difluorophenol under appropriate conditions.

Molecular Structure Analysis

The molecular structure of compounds related to (2,3-difluorophenyl)methanesulfonyl chloride can be complex, as seen in the synthesis of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its isomers . The presence of sulfonyl and diazonium groups can lead to various isomers and decomposition products. The molecular structure of (2,3-difluorophenyl)methanesulfonyl chloride would likely be simpler, but the influence of the electron-withdrawing fluorine atoms on the phenyl ring could affect its reactivity.

Chemical Reactions Analysis

Chemical reactions involving sulfonyl chloride derivatives can be quite versatile. For example, bromodifluoro(phenylsulfanyl)methane was used in a Friedel–Crafts-type alkylation to yield thioesters, benzophenones, and xanthones . This indicates that (2,3-difluorophenyl)methanesulfonyl chloride could potentially participate in similar Friedel–Crafts alkylation reactions due to the presence of the sulfonyl chloride functional group, which is known to be a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,3-difluorophenyl)methanesulfonyl chloride can be inferred from related compounds. The presence of fluorine atoms is likely to increase the compound's stability and influence its boiling point and solubility. The sulfonyl chloride group is typically reactive, especially towards nucleophiles, and this reactivity is essential for its use in various chemical syntheses . The specific activities of related radioactive compounds suggest that (2,3-difluorophenyl)methanesulfonyl chloride could also be labeled for use in tracing studies .

科学研究应用

线虫剂中的放射性标记:开发了标记有 14C 和 35S 的 2,4-二氯苯基甲磺酸盐的合成方法,用于研究线虫剂的代谢归宿。该化合物由甲磺酰氯和 2,4-二氯苯酚反应制备,展示了甲磺酰氯衍生物在为农业化学研究创建标记化合物中的用途 (Burton & Stoutamire,1973)。

有机化合物的合成:在另一项研究中,甲磺酸催化的某些苯基乙酮与甘油的反应产生了各种化合物,其中甲磺酰氯在合成过程中起着至关重要的作用。这证明了它在复杂有机分子合成中的适用性 (Upadhyaya 等,1997)。

电化学研究:甲磺酰氯 (MSC) 与 AlCl3 形成室温离子液体,用于研究五氧化二钒薄膜的电化学性质。这项研究突出了它在开发用于储能技术的新型电解质中的作用 (Su,Winnick,和 Kohl,2001)。

热力学研究:对甲磺酰氯的热力学的研究提供了对其形成热和反应热的见解,这对于理解其在各种化学反应中的行为至关重要 (Guthrie、Stein 和 Huntington,1998)。

同位素标记化合物的制备:开发了一种从二甲基亚砜-d6 制备甲磺酰氯-d3 的方法,证明了该化学品在合成用于研究目的的同位素标记化合物的多功能性 (Hanai & Okuda,1977)。

溶剂分解中的过渡态结构:使用分子轨道方法研究甲磺酰氯在水和甲醇中的溶剂分解,提供了有关过渡态结构的宝贵信息,有助于更深入地了解其反应机理 (Yang、Kang、Koo 和 Lee,1997)。

药物化学中的安全合成方法:报道了甲磺酰胺与芳基溴化物和氯化物的 Pd 催化交叉偶联,突出了避免基因毒性杂质(在使用甲磺酰氯时可能令人担忧)的更安全合成方法 (Rosen、Ruble、Beauchamp 和 Navarro,2011)。

作用机制

安全和危害

“(2,3-difluorophenyl)methanesulfonyl Chloride” is classified as dangerous. It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

(2,3-difluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOZQYVSUGBOER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375780 |

Source

|

| Record name | 2,3-Difluorobenzylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-difluorophenyl)methanesulfonyl Chloride | |

CAS RN |

886498-49-3 |

Source

|

| Record name | 2,3-Difluorobenzylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)

![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)